molecular formula C13H20N2O3 B4842213 N-[3-(4-nitrophenoxy)propyl]butan-1-amine

N-[3-(4-nitrophenoxy)propyl]butan-1-amine

Cat. No.: B4842213
M. Wt: 252.31 g/mol
InChI Key: PGBKEQIQRDMSTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-nitrophenoxy)propyl]butan-1-amine is an organic compound characterized by the presence of a nitrophenoxy group attached to a propyl chain, which is further connected to a butan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-nitrophenoxy)propyl]butan-1-amine typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where 4-nitrophenol reacts with 3-chloropropylamine under basic conditions to form the intermediate 3-(4-nitrophenoxy)propylamine. This intermediate is then subjected to reductive amination with butanal in the presence of a reducing agent such as sodium cyanoborohydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-nitrophenoxy)propyl]butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 3-(4-aminophenoxy)propylamine.

    Reduction: Conversion to the corresponding alcohol.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

N-[3-(4-nitrophenoxy)propyl]butan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(4-nitrophenoxy)propyl]butan-1-amine involves its interaction with specific molecular targets. The nitrophenoxy group can engage in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds with acidic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(Trimethoxysilyl)propyl]butan-1-amine: Similar in structure but contains a trimethoxysilyl group instead of a nitrophenoxy group.

    N-(tert-butyl)-3-(4-nitrophenoxy)-1-propanamine: Contains a tert-butyl group instead of a butan-1-amine moiety.

Uniqueness

N-[3-(4-nitrophenoxy)propyl]butan-1-amine is unique due to the presence of both a nitrophenoxy group and a butan-1-amine moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

N-[3-(4-nitrophenoxy)propyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-2-3-9-14-10-4-11-18-13-7-5-12(6-8-13)15(16)17/h5-8,14H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBKEQIQRDMSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCOC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(4-nitrophenoxy)propyl]butan-1-amine
Reactant of Route 2
Reactant of Route 2
N-[3-(4-nitrophenoxy)propyl]butan-1-amine
Reactant of Route 3
Reactant of Route 3
N-[3-(4-nitrophenoxy)propyl]butan-1-amine
Reactant of Route 4
Reactant of Route 4
N-[3-(4-nitrophenoxy)propyl]butan-1-amine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[3-(4-nitrophenoxy)propyl]butan-1-amine
Reactant of Route 6
Reactant of Route 6
N-[3-(4-nitrophenoxy)propyl]butan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.